Arginyl-glycyl-aspartyl-tryptophan
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Overview
Description
Arginyl-glycyl-aspartyl-tryptophan is a peptide sequence . It is a variant of the arginyl-glycyl-aspartic (RGD) and arginyl-glycyl-aspartic-serine (RGDS) peptide sequences, which are originally located in matrix proteins . These sequences are confirmed to be versatile integrin GP IIb/IIIa antagonists .
Synthesis Analysis
The synthesis of RGD and RGDS peptides and their sarcosine analogues has been described in the literature . The synthesis involves the manipulation of the mild hydrogenolysis removable Z and NO2 groups and/or the acidiolytic removable Boc group for the amino temporary protecting steps . Both the DCCI/HOBt and MA methodologies served well as peptide coupling methods .Molecular Structure Analysis
The molecular formula of this compound is C23H32N8O7 . The molar mass is 532.5496 .Chemical Reactions Analysis
A chemical method for selective labelling of the key amino acid tryptophan has been developed . This method allows selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins .Physical and Chemical Properties Analysis
Arginyl-glycyl-aspartic acid (RGD) is the most common peptide motif responsible for cell adhesion to the extracellular matrix (ECM) . Cell adhesion proteins called integrins recognize and bind to this sequence, which is found within many matrix proteins .Mechanism of Action
Safety and Hazards
Future Directions
The discovery of RGD and elucidation of how RGD binds to integrins has led to the development of a number of drugs and diagnostics . The peptide itself is used ubiquitously in bioengineering . Depending on the application and the integrin targeted, RGD can be chemically modified or replaced by a similar peptide which promotes cell adhesion . The diversification of aminoacyl-tRNA synthetase activities via genomic duplication also provides a promising future direction .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27)/t14-,16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNLTVRZIHFQK-XIRDDKMYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162626 |
Source
|
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144161-76-2 |
Source
|
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144161762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginyl-glycyl-aspartyl-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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